molecular formula C12H14O B14165879 tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one CAS No. 92841-69-5

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one

Cat. No.: B14165879
CAS No.: 92841-69-5
M. Wt: 174.24 g/mol
InChI Key: AWDQKLULSIAWOR-UHFFFAOYSA-N
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Description

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one can be synthesized through a series of reactions involving cyclopentadiene and stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile. The reaction typically involves the Diels-Alder reaction, which forms the tetracyclic structure. The resulting compound, tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, can then be reduced using lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peroxyphthalic acid is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is used for reduction reactions.

    Substitution: Sulfonyl chlorides and isocyanates are used for substitution reactions.

Major Products

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its interaction with various molecular targets. The compound’s tetracyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQKLULSIAWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C3C2C4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954791
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-69-5, 33163-94-9
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92841-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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